molecular formula C21H35BN4O4 B13968339 tert-Butyl 4-(((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate

tert-Butyl 4-(((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B13968339
M. Wt: 418.3 g/mol
InChI Key: OTQOCCBJBFUFKH-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and a boronate ester group

Preparation Methods

The synthesis of tert-Butyl 4-(((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug design. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 4-(((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate include:

These compounds share similar structural features, such as the boronate ester group, but differ in their specific functional groups and overall molecular architecture. The unique combination of the piperidine ring, pyrimidine moiety, and boronate ester group in this compound sets it apart from these similar compounds, offering distinct reactivity and applications.

Properties

Molecular Formula

C21H35BN4O4

Molecular Weight

418.3 g/mol

IUPAC Name

tert-butyl 4-[[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C21H35BN4O4/c1-19(2,3)28-18(27)26-10-8-15(9-11-26)12-23-17-24-13-16(14-25-17)22-29-20(4,5)21(6,7)30-22/h13-15H,8-12H2,1-7H3,(H,23,24,25)

InChI Key

OTQOCCBJBFUFKH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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